Epicorynoxidine

Description

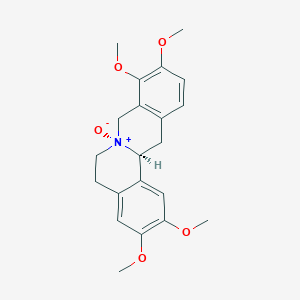

Structure

3D Structure

Properties

IUPAC Name |

(7R,13aS)-2,3,9,10-tetramethoxy-7-oxido-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-24-18-6-5-13-9-17-15-11-20(26-3)19(25-2)10-14(15)7-8-22(17,23)12-16(13)21(18)27-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEMUDHNCZHUKC-HTAPYJJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CC[N+]3(C2)[O-])OC)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CC[N@+]3(C2)[O-])OC)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Epicorynoxidine: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural source and isolation of epicorynoxidine, an alkaloid with potential pharmacological significance. This document details the botanical origin of the compound and outlines established methodologies for its extraction and purification, tailored for a scientific audience engaged in natural product chemistry and drug discovery.

Natural Source

This compound is a naturally occurring alkaloid that has been identified and isolated from the plant species Corydalis tashiroi.[1] This plant belongs to the Papaveraceae family, which is well-known for producing a diverse array of isoquinoline alkaloids. While other species of the Corydalis genus are rich in alkaloids, Corydalis tashiroi has been specifically cited as a source of this compound.

General Alkaloid Extraction from Corydalis Species

The isolation of specific alkaloids like this compound from Corydalis species involves a multi-step process that begins with the extraction of total alkaloids from the plant material. The following is a generalized protocol based on established methods for alkaloid extraction from this genus.

Experimental Protocol: Total Alkaloid Extraction

This protocol outlines a common method for the extraction of total alkaloids from Corydalis plant material.

1. Sample Preparation:

-

The plant material (e.g., dried and powdered whole plant or specific parts) is ground to a coarse powder to increase the surface area for solvent extraction.

2. Acidified Solvent Extraction:

-

The powdered plant material is macerated or percolated with a polar solvent, typically an acidified aqueous solution (e.g., 0.1% to 1% hydrochloric acid or sulfuric acid).[2] This process converts the alkaloids, which are often present as salts of organic acids in the plant, into salts of the inorganic acid, enhancing their solubility in the aqueous medium.[2]

-

The extraction is repeated multiple times to ensure exhaustive recovery of the alkaloids.

3. Basification and Liquid-Liquid Extraction:

-

The acidic aqueous extract is collected and filtered.

-

The pH of the filtrate is then adjusted to an alkaline range (typically pH 9-11) with a base such as ammonium hydroxide. This converts the alkaloid salts back into their free base form.

-

The free alkaloids are then extracted from the aqueous solution using a water-immiscible organic solvent, such as chloroform or dichloromethane, through repeated liquid-liquid extraction.

4. Concentration:

-

The organic solvent fractions are combined and concentrated under reduced pressure using a rotary evaporator to yield the crude total alkaloid extract.

Isolation and Purification of this compound

The crude alkaloid extract contains a complex mixture of different alkaloids. Therefore, chromatographic techniques are essential for the isolation and purification of the target compound, this compound.

Experimental Protocol: Chromatographic Separation

1. Adsorption Chromatography:

-

The crude alkaloid extract can be subjected to column chromatography using an adsorbent like silica gel or alumina.

-

A gradient elution system with a mixture of non-polar and progressively more polar solvents (e.g., hexane-ethyl acetate, dichloromethane-methanol) is employed to separate the alkaloids based on their polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

2. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification, preparative HPLC is often the method of choice.[3]

-

A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[3]

-

The separation can be optimized by adjusting the pH of the mobile phase, as the retention of alkaloids is often pH-dependent.[3]

-

Two-dimensional preparative HPLC, utilizing different pH conditions in each dimension, has been shown to be a powerful technique for separating complex alkaloid mixtures from Corydalis species.[3]

Data Presentation

| Parameter | Value/Range | Method of Determination |

| Extraction Yield | ||

| Yield of Crude Alkaloid Extract (% w/w of dry plant material) | e.g., 1-5% | Gravimetric analysis |

| Chromatographic Purity | ||

| Purity of this compound after Column Chromatography | e.g., 70-90% | HPLC, NMR |

| Purity of this compound after Preparative HPLC | >95% | HPLC, NMR, MS |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Provide characteristic peaks | ¹H Nuclear Magnetic Resonance |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Provide characteristic peaks | ¹³C Nuclear Magnetic Resonance |

| High-Resolution Mass Spectrometry (HRMS) [M+H]⁺ | Provide measured m/z | Mass Spectrometry |

Visualizations

Workflow for this compound Isolation

References

Isolating Bioactive Alkaloids from Corydalis tashiroi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of alkaloids from Corydalis tashiroi. The protocols detailed herein are synthesized from established scientific literature and are intended to offer a foundational framework for the extraction, separation, and purification of these medicinally significant compounds. Corydalis tashiroi is a source of a diverse array of isoquinoline alkaloids, including protoberberines, benzophenanthridines, and protopines, many of which exhibit promising pharmacological activities.

Overview of Alkaloids in Corydalis tashiroi

Corydalis tashiroi has been found to contain a rich variety of alkaloids. These compounds are of significant interest due to their potential therapeutic applications, including anti-inflammatory and cytotoxic activities.[1] A systematic approach to their isolation is critical for further pharmacological investigation and drug development.

General Workflow for Alkaloid Isolation

The isolation of alkaloids from Corydalis tashiroi typically follows a multi-step process, beginning with the extraction from plant material, followed by purification through various chromatographic techniques.

Caption: General workflow for the isolation of alkaloids from Corydalis tashiroi.

Experimental Protocols

Plant Material and Extraction

The initial step involves the extraction of total alkaloids from the dried and powdered whole plants of Corydalis tashiroi. Solvent extraction is a common method employed.[2][3]

Protocol: Solvent Extraction of Total Alkaloids

-

Preparation: Air-dry the whole plants of Corydalis tashiroi and grind them into a coarse powder.

-

Extraction:

-

Macerate the powdered plant material in methanol or 70% ethanol at room temperature for 24-48 hours. The solvent-to-solid ratio is typically 10:1 (v/w).

-

Alternatively, perform reflux extraction with methanol or 70% ethanol for 2-3 hours.[4] An optimized method for a related species suggests using 20 times the volume of 70% ethanol at pH 10 (adjusted with ammonia) and refluxing twice for 60 minutes each.[4]

-

-

Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

Acid-Base Extraction for Alkaloid Enrichment

To separate alkaloids from non-alkaloidal compounds, an acid-base extraction is highly effective.[3]

Protocol: Acid-Base Partitioning

-

Acidification: Dissolve the crude extract in a 0.5-1% aqueous solution of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[5]

-

Defatting: Extract the acidic solution with a nonpolar organic solvent such as chloroform or diethyl ether to remove fats and other non-alkaloidal impurities. Discard the organic layer.

-

Basification: Adjust the pH of the aqueous layer to approximately 9-10 with a base, such as ammonium hydroxide. This converts the alkaloid salts back to their free base form.

-

Extraction of Free Bases: Extract the alkaline solution multiple times with an organic solvent like chloroform or ethyl acetate.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to yield the total crude alkaloids.

References

- 1. researchgate.net [researchgate.net]

- 2. Alkaloid Extraction - Lifeasible [lifeasible.com]

- 3. jocpr.com [jocpr.com]

- 4. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US5684155A - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]

Unveiling the Biological Activity of Epicorynoxidine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the biological activity of epicorynoxidine, a natural alkaloid isolated from Corydalis tashiroi. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of this tetrahydroprotoberberine N-oxide.

Cytotoxic Activity

The most prominently reported biological activity of this compound is its cytotoxic effect against murine leukemia cells.

Quantitative Data

This compound has demonstrated significant cytotoxicity against the P-388 murine leukemia cell line. The reported 50% effective dose (ED₅₀) is detailed in the table below.

| Cell Line | ED₅₀ (μg/mL) | ED₅₀ (µM) | Reference |

| P-388 | 25.53 | ~68.7 | [1][2] |

Note: The molar concentration is estimated based on the molecular weight of this compound (371.43 g/mol ).

Experimental Protocol: Cytotoxicity Assay

The cytotoxicity of this compound was determined using a standard colorimetric assay, likely the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The general procedure is as follows:

-

Cell Culture: P-388 murine leukemia cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere or stabilize for a specific period.

-

Compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. Control wells receive the vehicle only.

-

Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

-

MTT Addition: A solution of MTT is added to each well. Viable, metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The ED₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Figure 1: General workflow for the MTT-based cytotoxicity assay.

Potential Signaling Pathways and Mechanism of Action

The precise mechanism of action for this compound's cytotoxic activity has not been elucidated in the available literature. However, based on the activities of other tetrahydroprotoberberine alkaloids, several potential pathways can be hypothesized.

Tetrahydroprotoberberine alkaloids have been reported to exert their effects through various mechanisms, including:

-

DNA Intercalation and Topoisomerase Inhibition: Some alkaloids of this class can insert themselves into the DNA helix or inhibit the function of topoisomerase enzymes, leading to disruption of DNA replication and transcription, ultimately triggering apoptosis.

-

Induction of Apoptosis: These compounds can activate intrinsic or extrinsic apoptotic pathways, often involving the regulation of Bcl-2 family proteins, activation of caspases, and DNA fragmentation.

-

Cell Cycle Arrest: They may cause cell cycle arrest at different phases (e.g., G1, S, or G2/M), preventing cancer cell proliferation.

-

Inhibition of Signaling Pathways: Key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways, are potential targets.

Figure 2: Hypothesized signaling pathways for the cytotoxic activity of this compound.

Future Directions

Further research is warranted to fully characterize the biological activity of this compound. Key areas for future investigation include:

-

Elucidation of the Mechanism of Action: Detailed studies are needed to identify the specific molecular targets and signaling pathways responsible for its cytotoxic effects.

-

Broad-Spectrum Cytotoxicity Screening: Evaluating the activity of this compound against a wider panel of cancer cell lines is crucial to determine its spectrum of activity.

-

In Vivo Efficacy: Preclinical studies in animal models are necessary to assess the anti-tumor efficacy and safety profile of this compound.

-

Investigation of Other Biological Activities: Given the diverse pharmacology of related alkaloids, exploring other potential activities, such as anti-inflammatory, antimicrobial, or neuropharmacological effects, would be of interest.

This technical guide summarizes the current knowledge on the biological activity of this compound, highlighting its cytotoxic potential. Further research is essential to unlock the full therapeutic promise of this natural compound.

References

The Anticancer Potential of Corydalis Alkaloids: A Review of Cytotoxicity Studies

Disclaimer: Extensive searches for "epicorynoxidine" did not yield any specific data on its cytotoxicity against the P-388 cell line or any other cancer cell line. This suggests a lack of publicly available research on this particular compound. This technical guide will therefore provide a comprehensive overview of the cytotoxic properties of other alkaloids isolated from the Corydalis genus, to which this compound likely belongs. This information is intended to serve as a valuable resource for researchers and drug development professionals interested in the anticancer potential of this class of compounds.

The genus Corydalis is a rich source of various isoquinoline alkaloids that have been investigated for a range of pharmacological activities, including anticancer effects.[1][2] Several studies have demonstrated the cytotoxic potential of extracts and isolated alkaloids from different Corydalis species against various cancer cell lines.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of various alkaloids and extracts from Corydalis species against different cancer cell lines.

| Compound/Extract | Cell Line(s) | IC50 Value(s) | Reference |

| Demethylsonodione | T24 (Bladder Transitional Cell Carcinoma) | 3.68 ± 0.25 μM | [3] |

| Berberine | HT-1080 (Human Fibrosarcoma), SNU-638 (Human Stomach Adenocarcinoma) | 3.2 and 3.4 μg/mL, respectively | [1] |

| Corydalis solida rhizome extract | SK-MEL-3 (Human Melanoma) | 11.3 μg/mL | [4] |

| Isocorydine (ICD) | Cal-27 (Oral Tongue Squamous Cells) | 0.61 mM (after 24h) | [5] |

Experimental Protocols

The methodologies employed in the cited studies to evaluate the cytotoxicity of Corydalis alkaloids typically involve the following key steps:

1. Cell Culture and Maintenance:

-

Cell Lines: The P-388 murine leukemia cell line is a commonly used model for in vitro and in vivo anticancer screening.[6] Other human cancer cell lines such as T24, HT-1080, SNU-638, SK-MEL-3, and Cal-27 have also been utilized.[3][4][5]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS), and antibiotics (e.g., penicillin, streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

2. Cytotoxicity Assays:

-

MTT Assay: This is a common colorimetric assay to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability. In this assay, the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The absorbance of the formazan solution is then measured spectrophotometrically, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.[1]

3. Apoptosis and Cell Cycle Analysis:

-

Flow Cytometry: This technique is used to analyze the cell cycle distribution and to quantify apoptotic cells. For cell cycle analysis, cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The DNA content of the cells is then measured by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Apoptosis Detection: Apoptosis can be detected using Annexin V staining. Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of Corydalis alkaloids are often mediated through the induction of apoptosis and cell cycle arrest.

One of the investigated mechanisms involves the activation of the p38 MAPK signaling pathway.[3] For instance, the alkaloid demethylsonodione was found to arrest the cell cycle in the S-phase, inhibit CDK2 expression, and induce apoptosis through the activation of the p38 MAPK pathway in T24 bladder cancer cells.[3]

Another mechanism involves the disruption of cellular energy metabolism. Isocorydine has been shown to inhibit the proliferation of oral squamous carcinoma cells by causing mitochondrial dysfunction, leading to increased production of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and reduced ATP content.[5]

Conclusion

While specific data on the cytotoxicity of this compound against the P-388 cell line is not currently available, the broader family of Corydalis alkaloids demonstrates significant anticancer potential through various mechanisms, including the induction of apoptosis and cell cycle arrest. Further research is warranted to isolate and characterize novel alkaloids like this compound and to elucidate their specific mechanisms of action against various cancer cell lines, including P-388. The methodologies and findings presented in this guide provide a solid foundation for future investigations in this promising area of cancer drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Alkaloids from Corydalis saxicola and their antiproliferative activity against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of selected isoquinoline alkaloids from Corydalis species extracts by liquid chromatography and their in vitro and in silico cholinesterases inhibition and in vitro and in vivo cytotoxic activity against human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isocorydine Exerts Anticancer Activity by Disrupting the Energy Metabolism and Filamentous Actin Structures of Oral Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Characterization of the Protoberberine Alkaloids Family: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of the protoberberine alkaloid family. Protoberberine alkaloids are a large and structurally diverse group of isoquinoline alkaloids found in various plant families, including Berberidaceae, Ranunculaceae, and Papaveraceae.[1][2] They are characterized by a tetracyclic ring system, specifically the 5,6-dihydrodibenzo[a,g]quinolizinium skeleton.[3] Members of this family, with berberine being the most well-known, exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anti-cancer, and neuroprotective effects.[4][5] This guide details the core aspects of their characterization, from isolation and purification to structural elucidation and biological activity assessment, providing researchers with the necessary information to explore their therapeutic potential.

Core Chemical Structure and Biosynthesis

The fundamental structure of protoberberine alkaloids is the quaternary dibenzoquinolizinium system. Variations within the family arise from the substitution patterns on the aromatic rings, most commonly involving methoxy, hydroxy, and methylenedioxy groups.[3] The biosynthesis of these alkaloids originates from the amino acid tyrosine, with (S)-norcoclaurine serving as the initial specific precursor.[6] A series of enzymatic reactions, including those catalyzed by berberine bridge enzyme (BBE) and various cytochrome P450 enzymes, leads to the formation of the characteristic tetracyclic core.[2] (S)-reticuline is a key intermediate that is converted to (S)-scoulerine, a central precursor to many protoberberine alkaloids.[6]

Isolation and Purification of Protoberberine Alkaloids

The extraction and isolation of protoberberine alkaloids from plant material is a critical first step in their characterization. A general workflow for this process is outlined below.

Detailed Experimental Protocols

Protocol 1: Extraction of Protoberberine Alkaloids from Plant Material [7][8]

-

Sample Preparation: The plant material (e.g., dried and powdered roots or bark) is weighed.

-

Extraction: The powdered plant material is subjected to extraction with a suitable solvent, typically methanol or ethanol. This can be achieved through maceration (soaking at room temperature with intermittent stirring for several days), percolation, or Soxhlet extraction for a more exhaustive process.

-

Concentration: The resulting extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

Protocol 2: Purification by Acid-Base Partitioning [8][9]

-

Acidification: The crude extract is dissolved in a dilute acidic solution (e.g., 1-5% hydrochloric acid). This protonates the nitrogen atom of the alkaloids, making them water-soluble.

-

Washing with Organic Solvent: The acidic aqueous solution is washed with an immiscible organic solvent (e.g., chloroform or diethyl ether) to remove neutral and weakly basic impurities.

-

Basification: The aqueous layer containing the alkaloid salts is then made alkaline (pH 8-10) by the addition of a base, such as ammonium hydroxide. This deprotonates the alkaloids, rendering them soluble in organic solvents.

-

Extraction of Free Bases: The free alkaloid bases are then extracted from the aqueous solution using an immiscible organic solvent (e.g., chloroform).

-

Concentration: The organic solvent is evaporated to yield a purified alkaloid fraction.

Protocol 3: Chromatographic Separation [7][10]

-

Column Chromatography: The purified alkaloid fraction is subjected to column chromatography over silica gel. A gradient elution is typically employed, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): For final purification and quantification, Reverse-Phase HPLC (RP-HPLC) is commonly used.

-

Column: A C18 column is typically employed.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is used.

-

Detection: UV detection is often performed at wavelengths around 214 nm or 254 nm.[11]

-

Structural Elucidation

The precise chemical structure of isolated protoberberine alkaloids is determined using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the structural elucidation of protoberberine alkaloids.[3][12]

-

¹H NMR: Provides information on the number and chemical environment of protons in the molecule. Characteristic signals in the aromatic region (typically δ 6.5-8.5 ppm) and for methoxy groups (around δ 3.8-4.2 ppm) are observed.[13]

-

¹³C NMR: Determines the number of carbon atoms and their hybridization state.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the alkaloids, which aids in their identification.[14] Electrospray ionization (ESI) is a commonly used technique.

-

High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, allowing for the determination of its elemental composition.

-

Tandem Mass Spectrometry (MS/MS): The fragmentation patterns of protoberberine alkaloids are characteristic and can be used for their identification. Common fragmentation pathways involve the retro-Diels-Alder (RDA) reaction in the C ring for tetrahydroprotoberberines and the loss of substituents from the aromatic rings for quaternary protoberberine alkaloids.[15][16]

Quantitative Data

The following tables summarize key quantitative data for the characterization and biological activity of protoberberine alkaloids.

Table 1: Extraction Yield of Total Alkaloids and Berberine from Berberis Species [17][18]

| Plant Species | Plant Part | Total Alkaloids Yield (%) | Berberine Yield (%) |

| Berberis soulieana | Root | 1.60 - 4.72 | 0.70 - 2.92 |

| Berberis soulieana | Stem | 0.76 - 2.70 | 0.23 - 1.07 |

| Berberis gagnepainii | Root | 1.60 - 4.72 | 0.70 - 2.92 |

| Berberis gagnepainii | Stem | 0.76 - 2.70 | 0.23 - 1.07 |

| Berberis bergmanniae | Root | 1.60 - 4.72 | 0.70 - 2.92 |

| Berberis bergmanniae | Stem | 0.76 - 2.70 | 0.23 - 1.07 |

Table 2: IC₅₀ Values of Selected Protoberberine Alkaloids Against Human Cancer Cell Lines

| Alkaloid | Cell Line | Cancer Type | IC₅₀ (µM) |

| Berberine | HCC70 | Triple-Negative Breast Cancer | 0.19[19] |

| Berberine | BT-20 | Triple-Negative Breast Cancer | 0.23[19] |

| Berberine | MDA-MB-468 | Triple-Negative Breast Cancer | 0.48[19] |

| Berberine | MDA-MB-231 | Triple-Negative Breast Cancer | 16.7[19] |

| Berberine | HeLa | Cervical Carcinoma | >10[20] |

| Berberine | MCF-7 | Breast Cancer | >10[20] |

| Berberine | HCT 116 | Colorectal Carcinoma | >10[20] |

| Gusanlung E | SGC 7901 | Gastric Cancer | 85.1[10] |

| Canadine | CYP2C19 Inhibition | - | 0.29[21] |

| Protopine | CYP2C19 Inhibition | - | 1.8[21] |

| 8-dichloromethyl-pseudoberberine | Colorectal Cancer Cells | Colorectal Cancer | 0.31[4] |

| 8-dichloromethyl-pseudopalmatine | Colorectal Cancer Cells | Colorectal Cancer | 0.41[4] |

Pharmacological Activity and Signaling Pathways

Protoberberine alkaloids modulate several key signaling pathways, contributing to their diverse pharmacological effects.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is crucial for regulating cell proliferation, differentiation, and apoptosis.[22] Some protoberberine alkaloids, such as berberine, have been shown to inhibit cancer cell migration by suppressing the activation of matrix metalloproteinases (MMPs) through the p38 MAPK signaling pathway.[23]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, growth, and proliferation.[24][25] Dysregulation of this pathway is common in cancer. Berberine has been shown to exert anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[23]

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a key cellular energy sensor that plays a central role in metabolism.[26] Berberine is a well-known activator of AMPK, which contributes to its beneficial effects on metabolic disorders.[1][27] Interestingly, recent studies have shown that some neutral protoberberine analogs can act as AMPK inhibitors, highlighting the importance of the quaternary nitrogen for activation.[26][28]

Conclusion

The protoberberine alkaloid family represents a rich source of bioactive compounds with significant therapeutic potential. A systematic approach to their characterization, encompassing efficient isolation and purification, robust structural elucidation, and thorough biological evaluation, is essential for unlocking their full potential in drug discovery and development. This guide provides a foundational framework of methodologies and data to support researchers in this endeavor. The continued exploration of this diverse class of natural products is poised to yield novel therapeutic agents for a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Application of 1H-NMR spectroscopy to validation of berberine alkaloid reagents and to chemical evaluation of Coptidis Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. plantsjournal.com [plantsjournal.com]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. florajournal.com [florajournal.com]

- 10. Protoberberine Isoquinoline Alkaloids from Arcangelisia gusanlung - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of protoberberine alkaloids in several herbal drugs and related medicinal preparations by non-aqueous capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nuclear magnetic resonance based structure of the protoberberine alkaloid coralyne and its self-association by spectroscopy techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structural analyses of protoberberine alkaloids in medicine herbs by using ESI-FT-ICR-MS and HPLC-ESI-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. academic.oup.com [academic.oup.com]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 25. cusabio.com [cusabio.com]

- 26. Synthesis of Protoberberine Alkaloids by C–H Functionalization and Anionic Aza-6π-Electrocyclization: Dual Activity as AMPK Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

Epicorynoxidine: An Obscure Natural Alkaloid with Limited Scientific Elucidation

Researchers, scientists, and drug development professionals delving into the vast world of natural products may encounter fleeting references to Epicorynoxidine, a tetrahydroprotoberberine N-oxide alkaloid. However, a thorough review of the scientific literature reveals that detailed information regarding this compound is exceptionally scarce. Despite its initial isolation and preliminary cytotoxic screening, this compound appears to be a molecule that has not been the subject of significant follow-up research. This guide summarizes the limited available data on its discovery and initial characterization and highlights the considerable gaps in our current understanding.

Discovery and Origin

This compound was first reported in a 1999 study published in the journal Planta Medica.[1][2] It was isolated from the herb Corydalis tashiroi, a plant belonging to the Papaveraceae family, which is known for being a rich source of isoquinoline alkaloids.[1][3] This initial study, led by Jih-Jung Chen, focused on identifying new alkaloids and other cytotoxic constituents from this plant species.[1][2]

Chemical Properties

While a detailed synthesis of this compound has not been published in the available scientific literature, some of its basic chemical properties have been reported by chemical suppliers.

| Property | Value |

| Molecular Formula | C21H25NO5 |

| Molecular Weight | 371.43 g/mol |

| CAS Number | 58000-48-9 |

| Class | Tetrahydroprotoberberine N-oxide alkaloid |

Biological Activity and Cytotoxicity

The primary biological activity associated with this compound is its cytotoxic effect. The 1999 study by Chen et al. evaluated its activity against the P-388 murine leukemia cell line.[1][2]

Quantitative Data on Cytotoxicity

The only quantitative measure of this compound's biological activity found in the literature is its median effective dose (ED50) for cytotoxicity.

| Cell Line | Assay Type | ED50 |

| P-388 (murine leukemia) | Cytotoxicity Assay | 25.53 μg/mL |

Source: Chen JJ, et al. Planta Med. 1999 Oct;65(7):643-7.[2]

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not fully available in the public domain. However, based on the original publication and general knowledge of natural product chemistry, the workflow can be broadly outlined.

General Experimental Workflow for Isolation and Cytotoxicity Testing

Caption: Generalized workflow for the isolation of this compound and subsequent in vitro cytotoxicity testing.

Signaling Pathways and Mechanism of Action

Crucially, there is no information available in the scientific literature regarding the mechanism of action or any signaling pathways that this compound may modulate. The initial research identified its cytotoxic properties but did not extend to mechanistic studies. Further research would be required to determine how this compound exerts its cytotoxic effects.

Conclusion and Future Directions

This compound remains an understudied natural alkaloid. While its discovery and initial cytotoxic activity against a leukemia cell line were documented in 1999, there has been a notable lack of subsequent research. Key areas that remain to be explored include:

-

Total Synthesis: The development of a synthetic route would be essential for producing larger quantities for further study and for creating analogues with potentially improved activity.

-

Mechanism of Action: Elucidating the molecular targets and signaling pathways affected by this compound is critical to understanding its cytotoxic effects.

-

Broader Biological Screening: Its activity against a wider range of cancer cell lines and other potential therapeutic targets has not been reported.

For researchers in drug discovery, this compound represents a starting point with a known, albeit modest, biological activity. However, any project focused on this compound would require substantial foundational research to build upon the limited data currently available.

References

Epicorynoxidine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epicorynoxidine, a bioactive alkaloid isolated from plants of the Corydalis genus, has garnered interest for its potential pharmacological activities. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for advancing research and development efforts. This technical guide provides a summary of the available information on the solubility and stability of this compound, outlines standard experimental protocols for their determination, and presents logical workflows for these investigations. It is important to note that specific quantitative data for this compound is limited in publicly available literature; therefore, this guide combines general knowledge of related Corydalis alkaloids with established principles of pharmaceutical analysis to offer a foundational resource.

Solubility Profile

Table 1: Estimated Solubility of this compound and Influencing Factors

| Solvent/Condition | Estimated Solubility | Remarks |

| Water | Poor | Alkaloids from Corydalis are often sparingly soluble in water. |

| Ethanol | Soluble | This compound has been extracted from plant material using ethanol, indicating good solubility. |

| DMSO | Soluble | Dimethyl sulfoxide is a polar aprotic solvent known to dissolve a wide range of polar and nonpolar compounds. |

| Acidic Buffers | Potentially Improved | Formation of a salt by reacting the basic nitrogen of the alkaloid with an acid can enhance aqueous solubility. |

| Basic Buffers | Likely Poor | In basic conditions, the free base form would predominate, likely leading to lower aqueous solubility. |

Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.

Materials:

-

This compound (pure compound)

-

Selected solvents (e.g., purified water, phosphate buffer pH 7.4, 0.1 M HCl, ethanol, DMSO)

-

Scintillation vials or glass flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of this compound to a known volume of each solvent in a vial. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the samples to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw a clear aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility in the original solvent, accounting for the dilution factor.

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining this compound solubility.

Stability Profile

The chemical stability of a drug substance is a critical quality attribute that can be affected by various environmental factors such as pH, temperature, and light. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Table 2: Predicted Stability of this compound under Stress Conditions

| Stress Condition | Predicted Stability | Potential Degradation Pathways |

| Acidic (e.g., 0.1 M HCl) | Potentially labile | Hydrolysis of susceptible functional groups. |

| Basic (e.g., 0.1 M NaOH) | Potentially labile | Base-catalyzed hydrolysis or rearrangements. |

| Oxidative (e.g., 3% H₂O₂) | Susceptible | Oxidation of electron-rich moieties. |

| Thermal (e.g., 60-80 °C) | Degradation likely | Thermally induced decomposition. |

| Photolytic (e.g., UV/Vis light) | Potentially unstable | Photodegradation, depending on chromophores. |

Experimental Protocol for Forced Degradation Studies

A forced degradation study involves exposing the drug substance to various stress conditions to accelerate its decomposition.

Materials:

-

This compound (pure compound)

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Preparation of Stock Solutions: Prepare solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Acid and Base Hydrolysis:

-

Add an aliquot of the stock solution to solutions of HCl and NaOH at different concentrations.

-

Incubate the samples at a controlled temperature (e.g., 60 °C) for a specified time.

-

At various time points, withdraw samples, neutralize them, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Add an aliquot of the stock solution to a solution of hydrogen peroxide.

-

Keep the sample at room temperature or slightly elevated temperature and monitor over time.

-

Withdraw samples at different intervals and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Store solid this compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).

-

Analyze samples at various time points.

-

-

Photolytic Degradation:

-

Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Keep control samples protected from light.

-

Analyze exposed and control samples.

-

-

Analysis:

-

Analyze all stressed samples by a stability-indicating HPLC method.

-

The method should be able to separate the parent drug from all degradation products.

-

A PDA detector can help to assess peak purity, while an MS detector can aid in the identification of degradation products.

-

Diagram 2: Signaling Pathway for Forced Degradation Studies

Caption: Logical flow of a forced degradation study.

Conclusion

While specific quantitative data on the solubility and stability of this compound remains to be fully elucidated in the public domain, this guide provides a framework for researchers based on the properties of related compounds and standard pharmaceutical testing methodologies. The successful development of this compound as a therapeutic agent will necessitate rigorous characterization of these fundamental properties. The experimental protocols and workflows outlined herein offer a robust starting point for such investigations. It is recommended that all experimental work be conducted with appropriate controls and validated analytical methods to ensure data accuracy and reliability.

An In-depth Technical Guide on the Potential Therapeutic Relevance of Epicorynoxidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide synthesizes the currently available scientific information on Epicorynoxidine. It is important to note that research on this compound is limited, and further studies are required to fully elucidate its therapeutic potential and mechanisms of action.

Introduction

This compound is a naturally occurring alkaloid that has been identified in various plant species, including Corydalis koidzumiana, Corydalis speciosa, and Corydalis tashiroi. As a member of the diverse alkaloid family, this compound has attracted preliminary scientific interest for its potential biological activities. This document provides a technical overview of the existing research on this compound, focusing on its potential therapeutic applications, available quantitative data, and generalized experimental methodologies.

Potential Therapeutic Relevance

Preliminary studies suggest that this compound may have therapeutic relevance in two primary areas: oncology and neurodegenerative diseases.

-

Cytotoxic Activity: this compound has demonstrated the ability to inhibit the growth of cancer cells, indicating its potential as a lead compound for the development of novel anticancer agents.

-

Enzyme Inhibition: The compound has also been shown to inhibit acetylcholinesterase, an enzyme critically involved in the pathology of Alzheimer's disease. This suggests a potential role for this compound in the development of therapeutics for neurodegenerative conditions.

Quantitative Data

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Parameter | Value |

| P-388 (Murine Leukemia) | ED₅₀ | 25.53 µg/mL |

Table 2: Acetylcholinesterase Inhibitory Activity of this compound

| Source | Parameter | Value |

| Isolated from Corydalis speciosa | IC₅₀ | 89.0 µM |

Experimental Protocols

While specific, detailed experimental protocols for the above-cited data are not available in the public domain, this section outlines generalized methodologies commonly employed for such investigations.

Cytotoxicity Assay (General Protocol)

A common method to determine the cytotoxic activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: The P-388 murine leukemia cell line is cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a controlled environment (37°C, 5% CO₂).

-

Cell Plating: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

-

Compound Exposure: this compound is dissolved in a biocompatible solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions for a specified duration (e.g., 48-72 hours).

-

MTT Incubation: Following treatment, an MTT solution is added to each well. Viable cells with active mitochondrial reductase enzymes will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as DMSO or an acidified isopropanol solution.

-

Data Acquisition: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.

-

Analysis: The half-maximal effective dose (ED₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Acetylcholinesterase Inhibition Assay (General Protocol)

The Ellman's method is a widely used colorimetric assay for measuring acetylcholinesterase activity.

-

Reagent Preparation: All reagents are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0). This includes the enzyme acetylcholinesterase, the substrate acetylthiocholine iodide (ATCI), and the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Assay Reaction: The reaction is typically performed in a 96-well plate. The enzyme, DTNB, and varying concentrations of the inhibitor (this compound) are pre-incubated.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, ATCI.

-

Detection: The acetylcholinesterase hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is monitored by measuring the change in absorbance at 412 nm over time.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Currently, there is no published research detailing the specific signaling pathways through which this compound exerts its biological effects. Elucidating these mechanisms is a critical next step in understanding its therapeutic potential.

Diagram: General Drug Discovery Workflow

Caption: A simplified workflow illustrating the typical stages of natural product drug discovery, a process that this compound is in the early stages of.

Diagram: Hypothetical Signaling in Cancer Cell Apoptosis

Caption: A generalized and hypothetical signaling pathway for the induction of apoptosis in cancer cells. The specific molecular targets and pathways for this compound have not yet been identified.

Conclusion and Future Directions

This compound is a natural product with demonstrated in vitro cytotoxic and acetylcholinesterase inhibitory activities. These preliminary findings warrant further investigation into its therapeutic potential. Future research should focus on:

-

Broad-spectrum screening: Evaluating the activity of this compound against a wider range of cancer cell lines and other relevant biological targets.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand how it exerts its effects.

-

In vivo efficacy: Assessing the therapeutic efficacy and safety of this compound in animal models of cancer and neurodegenerative diseases.

-

Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to potentially enhance its potency and selectivity.

The development of this compound as a therapeutic agent is in its infancy. However, the initial data suggests that it is a promising scaffold for further drug discovery and development efforts.

Methodological & Application

Application Note: Epicorynoxidine In Vitro Cytotoxicity Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epicorynoxidine is a natural oxindole alkaloid found in plants of the Uncaria genus, which have been used in traditional medicine. Like other oxindole alkaloids, this compound is being investigated for its pharmacological properties, including potential cytotoxic effects against cancer cell lines. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the Sulforhodamine B (SRB) assay. The SRB assay is a reliable and sensitive colorimetric method for measuring drug-induced cytotoxicity by quantifying cellular protein content.[1][2]

Principle of the SRB Assay

The Sulforhodamine B (SRB) assay is based on the ability of the SRB dye to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[1][3] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of viable cells. After staining, the protein-bound dye is solubilized with a basic solution, and the optical density is measured at 510 nm.[1] This allows for the quantitative determination of cell density, making it a suitable method for cytotoxicity screening.[1]

Data Presentation

Quantitative results from cytotoxicity assays are typically expressed as IC50 values, which represent the concentration of a compound required to inhibit cell growth by 50%. While specific IC50 data for this compound is limited, the following table presents representative data for this compound and a related oxindole alkaloid to illustrate data presentation.

Table 1: Example Cytotoxicity Data for Oxindole Alkaloids

| Compound | Cell Line | Assay | IC50 Value | Reference |

| This compound | P-388 (Murine Leukemia) | Not Specified | 25.53 µg/mL | [4] |

| Mitraphylline | MHH-ES-1 (Ewing's Sarcoma) | MTS | 17.15 ± 0.82 µM | [5] |

| Mitraphylline | MT-3 (Breast Cancer) | MTS | 11.80 ± 1.03 µM | [5] |

Detailed Experimental Protocol: Sulforhodamine B (SRB) Assay

This protocol is optimized for a 96-well plate format for screening the cytotoxicity of this compound.

4.1. Materials and Reagents

-

Cell Lines: Appropriate cancer cell lines (e.g., MCF-7, A549, HCT116).

-

Culture Medium: Recommended medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound Stock Solution: 10 mM stock in DMSO. Store at -20°C.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Trypsin-EDTA: 0.25% Trypsin, 0.53 mM EDTA.

-

Trichloroacetic Acid (TCA) Solution: 10% (w/v) in deionized water. Prepare fresh and keep on ice.

-

Sulforhodamine B (SRB) Solution: 0.4% (w/v) in 1% (v/v) acetic acid.

-

Acetic Acid Solution: 1% (v/v) in deionized water.

-

Tris Base Solution: 10 mM, pH 10.5.

-

Equipment: 96-well flat-bottom cell culture plates, multichannel pipette, microplate reader, CO2 incubator (37°C, 5% CO2).

4.2. Experimental Procedure

-

Cell Seeding:

-

Harvest cells from a sub-confluent culture using Trypsin-EDTA.

-

Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue).

-

Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Seed the cells into a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.

-

Include wells for "vehicle control" (medium with the same concentration of DMSO) and "medium only" (no cells, for background measurement).

-

After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared this compound dilutions.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[6]

-

-

Cell Fixation:

-

Staining:

-

Washing and Dye Solubilization:

-

Data Acquisition:

-

Measure the optical density (OD) at 510 nm using a microplate reader.[1]

-

4.3. Data Analysis

-

Subtract the average OD of the "medium only" wells from all other OD values.

-

Calculate the percentage of cell viability for each this compound concentration using the following formula:

% Viability = (Mean OD of Treated Wells / Mean OD of Vehicle Control Wells) x 100%

-

Plot the percentage of viability against the log of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis from the dose-response curve.

Visualized Workflows and Pathways

5.1. Experimental Workflow Diagram

References

- 1. scispace.com [scispace.com]

- 2. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SRB Assay / Sulforhodamine B Assay Kit (ab235935) | Abcam [abcam.com]

- 4. abmole.com [abmole.com]

- 5. researchgate.net [researchgate.net]

- 6. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]

- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

P-388 Cell Line: Culture and Cytotoxicity Testing Application Notes

References

- 1. P388 Cells [cytion.com]

- 2. Freezing and thawing of cell lines protocol. EuroMAbNet [euromabnet.com]

- 3. docs.abcam.com [docs.abcam.com]

- 4. stemcell.com [stemcell.com]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. broadpharm.com [broadpharm.com]

- 8. clyte.tech [clyte.tech]

- 9. google.com [google.com]

- 10. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

Application Notes and Protocols: Measuring the Cytotoxicity of Corynoxine using the MTT Assay

These application notes provide a detailed protocol for assessing the cytotoxic effects of Corynoxine on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely used method to evaluate cell viability and proliferation.[1][2]

Introduction to Corynoxine

Corynoxine, a natural product derived from the Chinese herbal medicine Uncaria rhynchophylla, has demonstrated promising pharmacological activity, including anti-cancer properties.[1] Studies have shown that Corynoxine can suppress the proliferation of cancer cells and induce apoptosis, making it a compound of interest for drug development.[1][3] Its mechanism of action involves the modulation of key signaling pathways, including the PI3K/AKT and ROS-p38 pathways.[3][4]

Principle of the MTT Assay

The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[1][2] This reduction is primarily carried out by mitochondrial dehydrogenases.[4] The resulting formazan crystals are insoluble and can be dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO). The intensity of the purple color is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.[5]

Data Presentation

The cytotoxic effect of Corynoxine is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability.

Table 1: IC50 Values of Corynoxine in Various Lung Adenocarcinoma Cell Lines

| Cell Line | IC50 (µM) |

| A549 | 101.6 |

| SPC-A1 | 161.8 |

| NCI-H1299 | 189.8 |

Data sourced from a study on the effects of Corynoxine on lung adenocarcinoma cells.[3]

Experimental Protocols

This protocol is a general guideline and should be optimized for specific cell lines and laboratory conditions.

Materials

-

Corynoxine (stock solution prepared in a suitable solvent like DMSO)

-

Cancer cell lines of interest (e.g., A549, Panc-1)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Protocol

-

Cell Seeding:

-

Harvest and count cells that are in the exponential growth phase.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Corynoxine in complete culture medium from the stock solution. The final concentrations should span a range that is expected to include the IC50 value (e.g., from 0 to 400 µM).[4]

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve Corynoxine, e.g., DMSO) and a blank control (medium only, without cells).

-

Carefully remove the medium from the wells and add 100 µL of the prepared Corynoxine dilutions or control solutions to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. A purple precipitate should be visible in the wells containing viable cells.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis

-

Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each Corynoxine concentration using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

Plot the percentage of cell viability against the logarithm of the Corynoxine concentration.

-

Determine the IC50 value from the dose-response curve, which is the concentration of Corynoxine that results in 50% cell viability.

Visualizations

Experimental Workflow

Caption: Workflow of the MTT assay for determining the cytotoxicity of Corynoxine.

Corynoxine Signaling Pathway

References

- 1. Corynoxine triggers cell death via activating PP2A and regulating AKT-mTOR/GSK3β axes in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Corynoxine suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Corynoxine suppresses pancreatic cancer growth primarily via ROS-p38 mediated cytostatic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Corynoxine suppresses pancreatic cancer growth primarily via ROS-p38 mediated cytostatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the IC50 of Corydalis Alkaloids in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkaloids derived from the Corydalis genus of plants have garnered significant interest in oncological research due to their potent cytotoxic and anti-proliferative effects on various cancer cell lines. These natural compounds exert their anti-cancer activities through diverse molecular mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of metastasis.[1][2][3] A crucial parameter for quantifying the cytotoxic potential of these compounds is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function in vitro.[4] This document provides detailed application notes and protocols for determining the IC50 values of Corydalis alkaloids in cancer cell lines, along with an overview of their mechanisms of action.

Data Presentation: IC50 Values of Corydalis Alkaloids in Various Cancer Cell Lines

The following table summarizes the IC50 values of several representative alkaloids isolated from Corydalis species, demonstrating their cytotoxic activity across a range of human cancer cell lines.

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Demethylsonodione | T24 (Bladder) | 3.68 ± 0.25 | [5] |

| Corynoline | A375 (Melanoma) | 5.56 | [4] |

| Corynoline | B16F10 (Melanoma) | 6.16 | [4] |

| Dehydroambiguanine A | HCT-116 (Colon) | 49.8 ± 4.79 | [4] |

| Berberine | HT-1080 (Fibrosarcoma) | 3.2 µg/mL | [6] |

| Berberine | SNU-638 (Stomach Adenocarcinoma) | 3.4 µg/mL | [6] |

| Corydalisin C | MGC-803 (Gastric) | 8.81 ± 2.05 | [7] |

| Unnamed Lignanamide Dimer | MGC-803 (Gastric) | 20.8 | [8] |

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Corydalis alkaloids have been shown to induce apoptosis and cause cell cycle arrest in cancer cells through the modulation of various signaling pathways.[1][2][3][5] A common mechanism involves the activation of the intrinsic and extrinsic apoptosis pathways. This is often characterized by the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[8] Furthermore, the activation of caspase cascades, particularly caspase-3 and caspase-9, is a hallmark of apoptosis induced by these compounds.[8]

Several key signaling pathways are implicated in the anti-cancer effects of Corydalis alkaloids:

-

p38 MAPK Signaling Pathway: Activation of this pathway has been linked to the induction of apoptosis by some Corydalis alkaloids.[5][9]

-

PI3K/Akt/mTOR Signaling Pathway: Inhibition of this critical survival pathway is another mechanism by which these compounds can exert their anti-proliferative effects.

-

NF-κB Signaling Pathway: Sanguinarine, a benzophenanthridine alkaloid found in some Corydalis species, has been shown to block this pathway, which is involved in inflammation and cell survival.[4]

Experimental Protocols

Determining IC50 Using the MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Corydalis alkaloid stock solution (dissolved in a suitable solvent like DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the Corydalis alkaloid from the stock solution in complete culture medium. It is recommended to perform a wide range of concentrations initially to determine the approximate IC50, followed by a narrower range for a more precise measurement.

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the various concentrations of the alkaloid solution to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the alkaloid) and a blank control (medium only).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

After the incubation, carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

-

The cell viability can be calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

The IC50 value is the concentration of the alkaloid that results in 50% cell viability, which can be determined from the dose-response curve using non-linear regression analysis.

-

Mandatory Visualizations

Caption: Workflow for IC50 determination using the MTT assay.

Caption: Key apoptosis signaling pathways affected by Corydalis alkaloids.

References

- 1. Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alkaloids from Corydalis saxicola and their antiproliferative activity against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antitumor lignanamides from the aerial parts of Corydalis saxicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New alkaloids and their in vitro antitumor activity of Corydalis balansae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The alkaloids of Corydalis hendersonii Hemsl. contribute to the cardioprotective effect against ischemic injury in mice by attenuating cardiomyocyte apoptosis via p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Epicorynoxidine

For Research Use Only.

Introduction

Epicorynoxidine is a natural tetrahydroprotoberberine N-oxide alkaloid isolated from the plant Corydalis tashiroi. Preliminary studies have identified its cytotoxic effects against murine leukemia P-388 cells, suggesting a potential for investigation as an anticancer agent. These application notes provide detailed protocols for the in vitro investigation of this compound's cytotoxic activity and propose a potential mechanism of action for further research.

Data Presentation

The known cytotoxic activity of this compound is summarized in the table below. This data is derived from foundational studies and serves as a benchmark for further investigation.

| Compound | Cell Line | Effect | Concentration (ED50) | Reference |

| This compound | P-388 (Murine Leukemia) | Cytotoxicity | 25.53 µg/mL | Chen JJ, et al. (1999) |

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the determination of the cytotoxic effects of this compound on a cancer cell line, such as P-388, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

This compound

-

P-388 murine leukemia cells

-

RPMI-1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture P-388 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations for testing.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plates for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the ED50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Visualizations

Experimental Workflow for Cytotoxicity Testing

Caption: Workflow for assessing the cytotoxicity of this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Disclaimer: The following signaling pathway is a proposed mechanism based on the known activities of related alkaloids from the Corydalis genus. Further experimental validation is required to confirm this pathway for this compound.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epicorynoxidine is a naturally occurring tetrahydroprotoberberine N-oxide alkaloid isolated from plants of the Corydalis genus. While it has been identified and characterized, a formal total synthesis of this compound has not been explicitly reported in the peer-reviewed literature to date. This document outlines a proposed synthetic strategy for this compound based on well-established and frequently employed methodologies in the synthesis of related tetrahydroprotoberberine alkaloids. The protocols provided are adapted from successful syntheses of structurally similar compounds and are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.

Proposed Retrosynthetic Analysis of this compound

The proposed retrosynthetic analysis for this compound begins by disconnecting the N-oxide to the corresponding tertiary amine, the tetrahydroprotoberberine core. This core can be envisioned as being assembled through an intramolecular Mannich or Pictet-Spengler type reaction of a 1-benzyltetrahydroisoquinoline intermediate. This intermediate, in turn, can be disconnected via a Bischler-Napieralski or Pictet-Spengler reaction into a β-phenethylamine and a phenylacetic acid derivative, which are readily available or easily synthesized starting materials.

Caption: Retrosynthetic analysis of this compound.

Proposed Forward Synthetic Pathway and Protocols